1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of biphenyl and bipyridinium units, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) typically involves the reaction of biphenyl-4,4’-diylbis(methylene) with 4,4’-bipyridinium under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the bipyridinium units to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides .
Scientific Research Applications
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) involves its interaction with molecular targets through its bipyridinium units. These units can participate in electron transfer processes, influencing various biochemical pathways. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Similar structure but different counterions.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(trifluoromethanesulfonate): Another variant with different counterions.
Uniqueness
The uniqueness of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) lies in its specific counterions, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical .
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4.2F6P/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;2*1-7(2,3,4,5)6/h1-24H,25-26H2;;/q+2;2*-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSWFWKWQFGSDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=NC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F12N4P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471293 |
Source
|
Record name | 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134815-78-4 |
Source
|
Record name | 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.